molecular formula C22H25ClN2O5S B11351474 Ethyl 4-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Ethyl 4-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11351474
M. Wt: 465.0 g/mol
InChI Key: HZTDCRKWGXXXDX-UHFFFAOYSA-N
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Description

ETHYL 4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a benzoate ester, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorophenyl halide and a suitable nucleophile.

    Formation of the Benzoate Ester: The benzoate ester is formed through an esterification reaction involving benzoic acid and ethanol in the presence of an acid catalyst.

    Final Coupling Reaction: The final step involves coupling the piperidine intermediate with the benzoate ester and the chlorophenyl group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include:

    Batch Processing: Involves synthesizing the compound in large batches, allowing for better control over reaction conditions and product quality.

    Continuous Flow Processing: A more modern approach where reactants are continuously fed into a reactor, and the product is continuously collected. This method offers advantages in terms of scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Sulfides and Thiols: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

ETHYL 4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the piperidine ring and benzoate ester may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

ETHYL 4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE can be compared with other similar compounds, such as:

    ETHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    ETHYL 4-{1-[(4-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE: Similar structure but with a bromine atom instead of chlorine.

    ETHYL 4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE: Similar structure but with a methyl group instead of chlorine.

Properties

Molecular Formula

C22H25ClN2O5S

Molecular Weight

465.0 g/mol

IUPAC Name

ethyl 4-[[1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C22H25ClN2O5S/c1-2-30-22(27)18-5-9-20(10-6-18)24-21(26)17-11-13-25(14-12-17)31(28,29)15-16-3-7-19(23)8-4-16/h3-10,17H,2,11-15H2,1H3,(H,24,26)

InChI Key

HZTDCRKWGXXXDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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